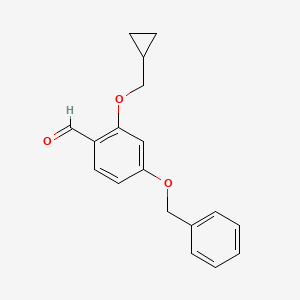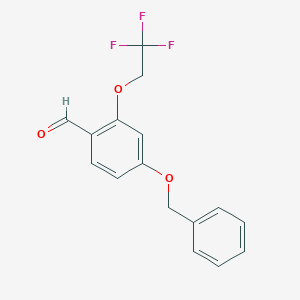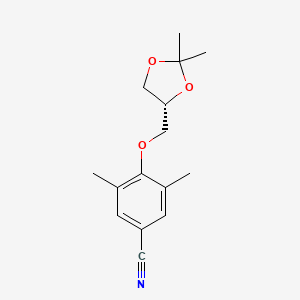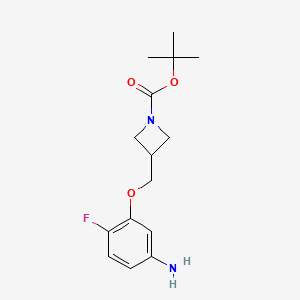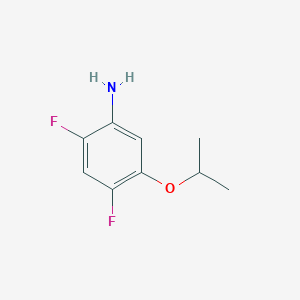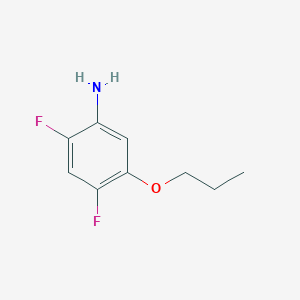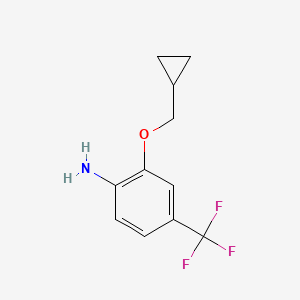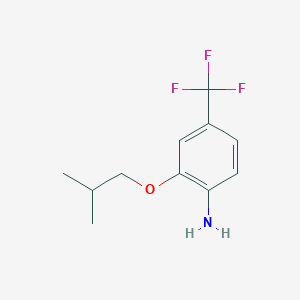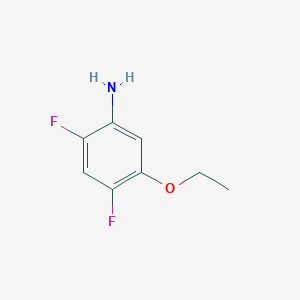
5-Ethoxy-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,4-difluoroaniline: is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2,4-difluoroaniline can be achieved through several methods. One common approach involves the fluorination of 5-ethoxyaniline. The process typically includes the following steps:
Nitration: 5-Ethoxyaniline is nitrated to form 5-ethoxy-2,4-dinitroaniline.
Reduction: The nitro groups are then reduced to amino groups, resulting in 5-ethoxy-2,4-diaminoaniline.
Fluorination: Finally, the amino groups are replaced by fluorine atoms using a fluorinating agent such as anhydrous hydrogen fluoride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous-flow reactors to ensure better control over reaction conditions and to improve yield and safety. The use of phase transfer catalysts can also enhance the efficiency of the fluorination step .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2,4-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Fluorinating Agents: Anhydrous hydrogen fluoride is commonly used for fluorination.
Reducing Agents: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for reduction reactions.
Coupling Reagents: Boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Ethoxy-2,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism by which 5-Ethoxy-2,4-difluoroaniline exerts its effects depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and bioavailability. The ethoxy group can influence the compound’s solubility and reactivity. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
2-Fluoroaniline: A simpler fluorinated aniline with a single fluorine atom at position 2.
4-Fluoroaniline: Another fluorinated aniline with a single fluorine atom at position 4.
2,4-Difluoroaniline: Similar to 5-Ethoxy-2,4-difluoroaniline but without the ethoxy group.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and an ethoxy group, which can significantly influence its chemical properties and reactivity. The combination of these substituents can enhance the compound’s stability, solubility, and potential biological activity compared to its simpler analogs .
Properties
IUPAC Name |
5-ethoxy-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVONTXJSBYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
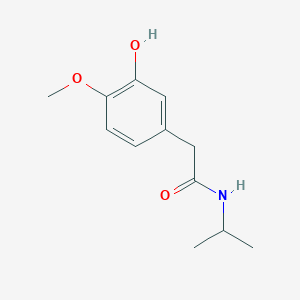
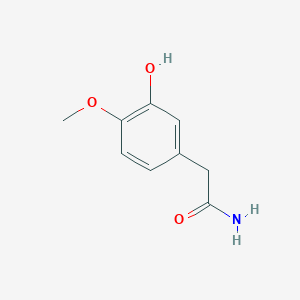
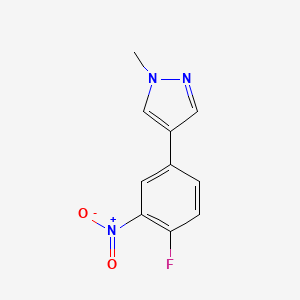
![tert-butyl (2S)-2-[(4-bromo-1H-pyrazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B8161314.png)
![4,4-Difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B8161316.png)
